Sotrastaurin is derived from the indolylmaleimide class of compounds. It has been identified as an investigational drug with a specific focus on its role in modulating immune responses and inhibiting tumor growth. The compound's DrugBank accession number is DB12369, and its CAS number is 425637-18-9. It has been studied for various conditions, including autoimmune diseases, uveal melanoma, and other hematological malignancies .
The synthesis of Sotrastaurin involves several key steps that utilize various chemical reactions to construct its complex molecular framework.
The detailed procedure includes dissolving starting materials in dimethylformamide and using solvent systems like ethyl acetate for extraction and purification.
Sotrastaurin has a complex molecular structure characterized by a unique arrangement of atoms that contributes to its biological activity.
The three-dimensional structure can be analyzed through crystallography data available in the Protein Data Bank (PDB ID: 3IW4), which provides insights into the binding interactions with target proteins .
Sotrastaurin participates in several critical chemical reactions that underline its mechanism of action.
The mechanism by which Sotrastaurin exerts its effects involves multiple cellular pathways:
Sotrastaurin exhibits several notable physical and chemical properties that influence its behavior in biological systems:
Sotrastaurin has diverse applications across various fields of medical research:
CAS No.:
CAS No.: 2134602-45-0
CAS No.: 84962-75-4
CAS No.:
CAS No.: 990-73-8